(2E)-N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-(furan-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-(furan-2-yl)prop-2-enamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a thiadiazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-(furan-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with suitable electrophiles.
Coupling Reaction: The final step involves the coupling of the bromophenyl-thiadiazole intermediate with a furan-2-yl-prop-2-enamide moiety under suitable conditions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-(furan-2-yl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of (2E)-N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]-3-(furan-2-yl)prop-2-enamide
- (2E)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-(furan-2-yl)prop-2-enamide
Uniqueness
The uniqueness of (2E)-N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-(furan-2-yl)prop-2-enamide lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom can enhance its electrophilic properties, making it more reactive in certain chemical reactions compared to its chloro or fluoro analogs.
Properties
Molecular Formula |
C15H10BrN3O2S |
---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
(E)-N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C15H10BrN3O2S/c16-11-5-3-10(4-6-11)14-18-15(22-19-14)17-13(20)8-7-12-2-1-9-21-12/h1-9H,(H,17,18,19,20)/b8-7+ |
InChI Key |
WGQPEUHGYKMFGO-BQYQJAHWSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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